molecular formula C7H4Cl2N2O2S B2927483 3-Chloroimidazo[1,2-a]pyridine-6-sulfonyl chloride CAS No. 2306270-26-6

3-Chloroimidazo[1,2-a]pyridine-6-sulfonyl chloride

Cat. No.: B2927483
CAS No.: 2306270-26-6
M. Wt: 251.08
InChI Key: JMIAEJORYLVZAM-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

The safety information for “3-Chloroimidazo[1,2-a]pyridine-6-sulfonyl chloride” can be found in its MSDS . It’s important to handle this compound with appropriate safety measures to prevent exposure and potential harm.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroimidazo[1,2-a]pyridine-6-sulfonyl chloride typically involves the chlorination of imidazo[1,2-a]pyridine-6-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the imidazo[1,2-a]pyridine ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chloroimidazo[1,2-a]pyridine-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloroimidazo[1,2-a]pyridine-6-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O2S/c8-6-3-10-7-2-1-5(4-11(6)7)14(9,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAEJORYLVZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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